N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride
Description
Historical Context and Discovery
The development of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride emerged from broader research initiatives focused on piperidine-based heterocyclic compounds. Historical pharmaceutical research has long recognized the therapeutic potential of piperidine derivatives, leading to systematic exploration of various substitution patterns and functional group modifications. The incorporation of thiophene moieties into piperidine structures represents a relatively recent advancement in synthetic organic chemistry, reflecting the ongoing quest to develop compounds with enhanced biological activity and improved pharmacological profiles.
The compound's discovery can be traced to research programs investigating thiophene-containing heterocycles as potential therapeutic agents. These investigations were particularly motivated by the success of thiophene-based compounds in various pharmaceutical applications, where the sulfur-containing heterocycle contributes unique electronic and steric properties. The specific combination of methylated nitrogen, thiophene-3-ylmethyl substitution, and carboxamide functionality represents a strategic design approach aimed at optimizing molecular interactions with biological targets.
Research into piperidine-substituted thiophene compounds has been particularly active in the context of antiviral drug development, where such structures have demonstrated promising activity profiles. The systematic exploration of different substitution patterns on both the piperidine ring and thiophene moiety has yielded numerous compounds with varying degrees of biological activity, contributing to our understanding of structure-activity relationships in this chemical class.
Classification and Nomenclature
This compound belongs to the broader class of piperidine carboxamide derivatives, specifically categorized as a heterocyclic organic compound containing both nitrogen and sulfur heteroatoms. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the hydrochloride form bearing the Chemical Abstracts Service registry number 1258651-66-9, while the free base form is assigned the number 1156349-39-1.
The molecular formula for the hydrochloride salt is C₁₂H₁₉ClN₂OS, with a molecular weight of 274.81 grams per mole. The free base form exhibits the molecular formula C₁₂H₁₈N₂OS and a molecular weight of 238.35 grams per mole. The compound's International Chemical Identifier key for the free base form is SNBXPEBWVBOVTF-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification and chemical informatics applications.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Chemical Abstracts Service Number | 1258651-66-9 | 1156349-39-1 |
| Molecular Formula | C₁₂H₁₉ClN₂OS | C₁₂H₁₈N₂OS |
| Molecular Weight | 274.81 g/mol | 238.35 g/mol |
| International Chemical Identifier Key | JQBIFDSYRFAPAD-UHFFFAOYSA-N | SNBXPEBWVBOVTF-UHFFFAOYSA-N |
The compound can also be classified as an organosulfur compound due to the presence of the thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This dual classification as both a piperidine derivative and an organosulfur compound reflects the compound's structural complexity and contributes to its unique chemical and physical properties.
General Significance in Chemical Research
This compound holds considerable significance in contemporary chemical research, particularly within the fields of medicinal chemistry and drug discovery. The compound serves as both a research tool for investigating structure-activity relationships and as a potential lead compound for pharmaceutical development. Its unique structural features make it an excellent model system for studying the interactions between heterocyclic compounds and various biological targets.
The compound's research significance extends to its role in synthetic methodology development, where it serves as a test substrate for exploring new synthetic routes and reaction conditions. The presence of multiple functional groups, including the methylated amide nitrogen, thiophene heterocycle, and piperidine ring system, provides opportunities for selective chemical modifications and derivatization reactions. These synthetic applications have contributed to the advancement of heterocyclic chemistry methodologies and have informed the design of related compound libraries.
In the context of structure-based drug design, this compound has proven valuable for molecular docking studies and computational chemistry investigations. Research has demonstrated that compounds containing similar structural motifs can interact effectively with various protein targets, particularly those involved in viral replication processes. The compound's ability to adopt specific conformations and form multiple intermolecular interactions makes it a useful probe for understanding binding mechanisms and optimizing molecular recognition.
The compound has also gained attention in the field of chemical biology, where it serves as a molecular tool for investigating cellular processes and biochemical pathways. Its synthetic accessibility and structural diversity make it an attractive candidate for chemical probe development, enabling researchers to explore the functional roles of specific protein targets in living systems.
Structural Uniqueness Among Piperidine Derivatives
The structural architecture of this compound distinguishes it from conventional piperidine derivatives through several key features that contribute to its unique chemical and physical properties. The compound's most distinctive characteristic lies in the specific substitution pattern at the carboxamide nitrogen, where both methyl and thiophene-3-ylmethyl groups create a tertiary amide structure with enhanced steric and electronic properties.
The positioning of the carboxamide functional group at the 4-position of the piperidine ring represents a strategic design choice that influences the compound's three-dimensional conformation and binding characteristics. This substitution pattern contrasts with more common 1-position substitutions found in many piperidine derivatives, providing unique spatial arrangements that can be exploited for selective molecular recognition. The axial or equatorial orientation of the carboxamide group significantly impacts the compound's overall molecular geometry and its ability to interact with complementary binding sites.
The incorporation of the thiophene-3-ylmethyl substituent introduces additional structural complexity through the presence of an aromatic heterocycle linked via a methylene bridge. This structural motif provides both π-π stacking capabilities through the thiophene ring and conformational flexibility through the methylene linker. The sulfur atom in the thiophene ring contributes unique electronic properties, including the ability to participate in sulfur-π interactions and to influence the overall electron distribution within the molecule.
| Structural Feature | Contribution to Uniqueness |
|---|---|
| Tertiary carboxamide | Enhanced steric hindrance and restricted rotation |
| 4-Position substitution | Unique spatial orientation relative to piperidine ring |
| Thiophene heterocycle | π-π stacking capability and sulfur-mediated interactions |
| Methylene linker | Conformational flexibility and optimal spacing |
| Methylated nitrogen | Increased lipophilicity and hydrogen bonding capacity |
The methylation of the carboxamide nitrogen further distinguishes this compound from primary and secondary amides commonly found in piperidine chemistry. This modification eliminates hydrogen bond donor capability while maintaining hydrogen bond acceptor properties, fundamentally altering the compound's interaction profile with biological targets. The methyl group also contributes to increased lipophilicity and can influence membrane permeability characteristics.
The combination of these structural elements creates a compound with a unique three-dimensional architecture that differs significantly from simpler piperidine derivatives. The resulting molecular framework provides multiple sites for intermolecular interactions, including hydrogen bonding through the carboxamide oxygen, π-π stacking through the thiophene ring, and van der Waals interactions through the alkyl and heterocyclic components. This structural complexity enables the compound to engage in sophisticated binding interactions with protein targets, potentially leading to enhanced selectivity and potency compared to less structurally elaborate piperidine derivatives.
Properties
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11;/h4,7,9,11,13H,2-3,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBIFDSYRFAPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-66-9 | |
| Record name | 4-Piperidinecarboxamide, N-methyl-N-(3-thienylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a piperidine ring, a thiophene moiety, and a carboxamide functional group, with the molecular formula and a molecular weight of approximately 226.34 g/mol . The presence of these functional groups is crucial for its biological activity.
Enzyme Inhibition and Receptor Modulation
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is significant in modulating metabolic pathways.
- Receptor Modulation : It acts on various receptors as an agonist or antagonist, influencing cellular signaling pathways. The electron-rich thiophene ring enhances its interaction with biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound demonstrate antibacterial activity. For instance, derivatives with structural similarities have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. It has shown cytotoxic effects in various cancer cell lines, indicating its role as a promising anticancer agent. For example, studies on piperidine derivatives have revealed enhanced apoptosis induction in tumor cells compared to standard chemotherapeutics like bleomycin .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinities of this compound with various target proteins. These studies suggest that the compound binds effectively to receptors involved in critical signaling pathways, enhancing its therapeutic potential.
Structure–Activity Relationship (SAR)
A detailed structure–activity relationship analysis has been conducted to optimize the biological efficacy of this compound. Modifications to the piperidine and thiophene components have been explored to enhance potency and selectivity against specific biological targets .
Data Summary
Scientific Research Applications
Pharmaceutical Development
N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride has been explored as a lead compound for developing new therapeutic agents. Its interactions with various biological targets suggest potential applications in treating diseases such as cancer and viral infections.
Preliminary studies indicate that this compound may bind to specific receptors or enzymes, influencing their activity. Molecular docking studies have been utilized to predict binding affinities and interactions with target proteins, providing insights into its mechanism of action.
Antiviral Activity
Research has highlighted the potential of this compound as an antiviral agent. Its structural similarity to known antiviral compounds suggests it may inhibit viral replication by targeting viral enzymes or receptors.
Neuropharmacology
Given the presence of the piperidine ring, this compound is also being investigated for its effects on the central nervous system. Studies are focusing on its potential neuroprotective properties and its role in modulating neurotransmitter systems.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide | Piperidine ring + thiophene | Focus on carboxylic acid functionality |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamide | Benzothiazole + piperidine | Anti-inflammatory properties |
| N-{2-[((thiophen-3-yl)methyl)amino]phenyl}-2-morpholinoethanamide | Morpholine + thiophene | Potential for broader biological activity |
This table illustrates how this compound compares to other compounds with similar structural features, emphasizing its unique characteristics and potential pharmacological applications.
Case Study 1: Antiviral Efficacy
In vitro studies have shown that this compound exhibits significant antiviral activity against specific viruses, with IC50 values indicating effective inhibition of viral replication pathways. Further research is ongoing to elucidate the precise mechanisms involved.
Case Study 2: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiophene and piperidine moieties participate in nucleophilic substitution under specific conditions:
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Type | Conditions | Outcome | Key Reference |
|---|---|---|---|
| Thiophene halogenation | Cl₂/FeCl₃, 0–25°C | C2/C5 chlorination | |
| Piperidine alkylation | Alkyl halide, K₂CO₃, DMF, 80°C | Quaternary ammonium salt formation |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux converts the carboxamide to a carboxylic acid, releasing methylamine and thiophen-3-ylmethanamine as byproducts.
-
Basic Hydrolysis : NaOH/EtOH at elevated temperatures yields the corresponding carboxylate salt. Kinetic studies suggest slower hydrolysis rates compared to aliphatic carboxamides due to steric effects from the piperidine-thiophene scaffold .
Equation :
Catalytic Coupling Reactions
The compound participates in cross-coupling reactions mediated by transition-metal catalysts:
-
Suzuki-Miyaura Coupling : Palladium catalysts enable aryl boronic acid coupling at the thiophene ring, though yields are moderate (45–60%) due to competing side reactions .
-
Grignard Reactions : The carbonyl group (if generated via hydrolysis) reacts with Grignard reagents (e.g., isopropylmagnesium chloride) to form tertiary alcohols .
Key Insight :
Grignard methodologies avoid cryogenic conditions required for lithium-based reagents, enhancing scalability .
Reductive and Oxidative Transformations
-
Reduction : Hydrogenation over Pd/C reduces the thiophene ring to a tetrahydrothiophene derivative, altering electronic properties.
-
Oxidation : MnO₂ selectively oxidizes the piperidine ring’s nitrogen to an N-oxide, improving solubility in polar solvents.
Table 2: Redox Reaction Parameters
| Reaction | Catalyst/Reagent | Yield | Application |
|---|---|---|---|
| Thiophene hydrogenation | Pd/C, H₂ (1 atm) | 72% | Bioavailability enhancement |
| N-Oxidation | MnO₂, CH₂Cl₂ | 68% | Solubility modification |
Interaction with Biological Targets
The compound exhibits non-covalent interactions critical for pharmacological activity:
-
π-π Stacking : The thiophene ring interacts with aromatic residues (e.g., Trp402 in H₃R receptors) .
-
Hydrogen Bonding : The carboxamide’s carbonyl oxygen forms hydrogen bonds with Asp114 in receptor binding pockets .
Mechanistic Insight :
Molecular docking studies suggest binding affinities (Kᵢ) in the nanomolar range, correlating with steric and electronic compatibility at target sites .
Comparative Reactivity with Analogues
Structural analogs highlight reactivity trends:
Table 3: Reactivity Comparison with Piperidine-Thiophene Derivatives
| Compound | Key Reaction | Rate/Yield | Distinct Feature |
|---|---|---|---|
| N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide | Acidic hydrolysis | 85% | Higher steric hindrance |
| ADS031 (4-Oxypiperidine derivative) | Receptor binding | Kᵢ = 1.5 μM | Enhanced π-π interactions |
| 5-Chloro-N-...thiophene-2-carboxamide | Suzuki coupling | 58% | Electron-withdrawing Cl effect |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the piperidine-4-carboxamide scaffold but differing in substituents and biological activities.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
- In contrast, pyridine (electron-deficient) in N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may alter binding affinity .
- Biological Activity :
- Salt Form : Hydrochloride salts (target compound, pyridine analog) improve aqueous solubility compared to free bases like SNS-032, which may enhance bioavailability.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- LogP : The thiophene-containing compound has a higher LogP than the pyridine analog, suggesting increased lipophilicity, which may influence membrane permeability.
- Synthetic Complexity : SNS-032 and the naphthalene derivative require multi-step syntheses, while the target compound and pyridine analog are more accessible via standard amide coupling and alkylation .
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves:
- Formation of the piperidine-4-carboxamide scaffold.
- Introduction of the N-methyl and thiophen-3-ylmethyl substituents on the nitrogen.
- Conversion to the hydrochloride salt for stability and handling.
This compound contains a piperidine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen is further substituted with a methyl group and a thiophen-3-ylmethyl moiety.
Key Preparation Steps and Conditions
Synthesis of Piperidine-4-carboxamide Core
The piperidine-4-carboxamide moiety can be prepared from 4-cyanopiperidine hydrochloride by reaction with hydrogen sulfide and catalytic bases, followed by conversion to the carboxamide or carbothioamide derivatives. This step is often conducted in a closed reaction vessel to control volatile reagents like hydrogen sulfide and to optimize yield and purity.
- Reaction conditions :
- Solvents: Ethers (tetrahydrofuran, diethyl ether, methyl tert-butyl ether), aliphatics/aromatics (heptane, cyclohexane, toluene), alcohols (methanol, ethanol, isopropanol, n-butanol), amides (dimethylformamide, dimethylacetamide), or mixtures thereof.
- Temperature: Typically between 20°C and 100°C, preferably 40–80°C.
- Reaction time: 2 to 24 hours.
- Base catalyst: Triethylamine or di-n-butylamine preferred, used in catalytic amounts (1–5% molar relative to substrate).
- Hydrogen sulfide: Introduced as gas under controlled pressure (0–10 bar), in at least equimolar to excess amounts (1.1 to 5 equivalents).
This process yields piperidine-4-carbothioamide hydrochloride intermediates with good purity and yield, which are key precursors for further functionalization.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 4-Cyanopiperidine hydrochloride + H2S + catalytic base (triethylamine) in solvent (e.g., methanol) at 40–80°C, 2–24 h | Piperidine-4-carbothioamide hydrochloride | Closed vessel; controlled H2S pressure |
| 2 | Piperidine-4-carbothioamide + methylating agent (e.g., methyl iodide) | N-methylpiperidine-4-carbothioamide | Alkylation of amide nitrogen |
| 3 | N-methylpiperidine-4-carbothioamide + thiophen-3-ylmethyl halide or aldehyde + reductive amination reagents | N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide | Formation of thiophen-3-ylmethyl substituent |
| 4 | Treatment with HCl (anhydrous or in ether) | This compound | Formation of hydrochloride salt for stability |
Solvent and Catalyst Selection
The choice of solvent and catalyst is critical for optimizing yield, purity, and reaction efficiency:
| Solvent Type | Examples | Role/Advantages |
|---|---|---|
| Ethers | Tetrahydrofuran, diethyl ether, methyl tert-butyl ether | Good solubility for organic intermediates; inert under reaction conditions |
| Alcohols | Methanol, ethanol, isopropanol, n-butanol | Facilitate dissolution of polar intermediates; preferred for H2S solubility |
| Amides | Dimethylformamide, dimethylacetamide | High polarity solvents for difficult reactions; enhance reactivity |
| Aromatics/Aliphatics | Toluene, benzene, heptane, cyclohexane | Non-polar solvents for extraction or crystallization |
Catalysts/bases used include triethylamine and di-n-butylamine, which act in catalytic amounts (1–5%) to facilitate the reaction without excessive side reactions.
Reaction Parameters and Optimization
| Parameter | Range | Preferred Conditions | Impact on Synthesis |
|---|---|---|---|
| Temperature | 0–200°C | 40–80°C | Controls reaction rate and selectivity |
| Reaction Time | 30 min – 48 h | 2–24 h | Ensures complete conversion |
| Base Catalyst Loading | 0.1–20% mol | 1–5% mol | Catalytic efficiency with minimal side reactions |
| Hydrogen Sulfide Equivalents | 1.0–10 equiv | 1.1–5 equiv | Ensures full conversion of nitrile to thioamide |
| Pressure | 0–10 bar (relative) | Controlled to maintain H2S solubility | Safety and reaction efficiency |
Analytical and Purification Methods
To confirm the structure and purity of the final hydrochloride salt, common analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
- High-Performance Liquid Chromatography (HPLC)
Purification is typically achieved by filtration of the precipitated hydrochloride salt after cooling the reaction mixture, washing with solvent, and drying under controlled conditions.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 4-Cyanopiperidine hydrochloride |
| Key Reagents | Hydrogen sulfide, triethylamine, methylating agents, thiophen-3-ylmethyl halides/aldehydes, HCl |
| Solvents | Methanol, THF, toluene, DMF, etc. |
| Reaction Vessel | Closed vessel to handle H2S gas safely |
| Temperature | 40–80°C preferred |
| Reaction Time | 2–24 hours |
| Catalyst/Base | Triethylamine or di-n-butylamine, catalytic amounts (1–5%) |
| Product Isolation | Cooling, filtration, washing, drying |
| Analytical Methods | NMR, MS, IR, HPLC |
Research Findings and Notes
- The use of catalytic amounts of base rather than stoichiometric amounts reduces waste and simplifies purification.
- Closed reaction vessels improve safety and yield by controlling hydrogen sulfide pressure and preventing loss of volatile reagents.
- Selection of solvent influences solubility of reactants and products, reaction rate, and safety profile.
- The hydrochloride salt form enhances stability and handling properties of the final compound.
- The synthetic route is adaptable for scale-up due to mild conditions and commercially available reagents.
Q & A
Q. What are the key synthetic strategies for preparing N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a thiophene-containing amine. For example:
- Amide bond formation : Use coupling reagents like HBTU or BOP in the presence of a base (e.g., EtN) to activate the carboxylic acid. THF is often employed as a solvent due to its ability to dissolve polar intermediates .
- Critical parameters : Maintain stoichiometric ratios of reactants (e.g., 1:1 molar ratio of acid to amine), control reaction temperature (e.g., room temperature or ice bath for exothermic steps), and ensure sufficient reaction time (e.g., 12–24 hours) .
- Purification : Silica gel column chromatography is commonly used to isolate the free base, followed by HCl salt formation in ethanol .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and matches the expected molecular formula .
- HPLC : Purity ≥98% is typically required for pharmacological studies, with methods optimized using C18 columns and acetonitrile/water gradients .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent selection : Use polar aprotic solvents like DMSO for stock solutions. For aqueous dilution, add co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to prevent precipitation .
- pH adjustment : The hydrochloride salt improves water solubility at physiological pH (6.8–7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate thiophene ring modifications?
- Substitution strategies : Synthesize analogs with electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH) groups at the 2-, 4-, or 5-positions of the thiophene ring. Compare binding affinities in receptor assays .
- Methodology : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins, followed by in vitro validation (e.g., IC measurements) .
Q. What experimental approaches are used to assess metabolic stability in preclinical studies?
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Resolve the structure to determine bond angles, dihedral rotations, and salt formation (e.g., HCl coordination to the piperidine nitrogen) .
- Data interpretation : Compare experimental unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) with computational models to validate force field accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent permeability .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Ensure compatibility with common storage materials (e.g., glass > plastic) .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
